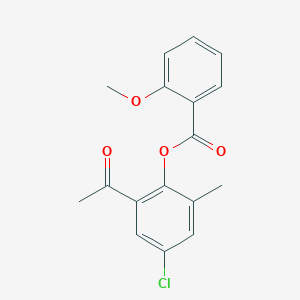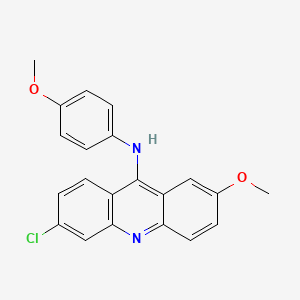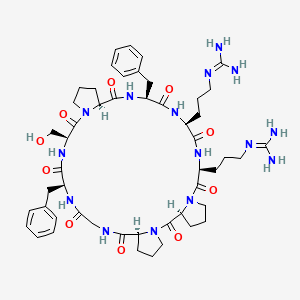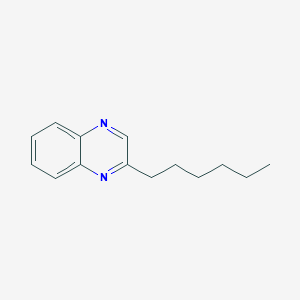
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the thiazole ring.
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one can be achieved through various synthetic routes. One common method involves the reaction of dimethyl sulfide with a ketone under specific conditions . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it can be used in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling . These interactions can result in various biological effects, such as antimicrobial or anti-inflammatory actions.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one can be compared with other similar compounds, such as 4,5-Diphenyl-2-imidazolethiol and 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Eigenschaften
CAS-Nummer |
88861-22-7 |
|---|---|
Molekularformel |
C17H17NOS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
5,5-dimethyl-2,3-diphenyl-1,2-thiazole 1-oxide |
InChI |
InChI=1S/C17H17NOS/c1-17(2)13-16(14-9-5-3-6-10-14)18(20(17)19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
OXJMRZANHBKLFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(N(S1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


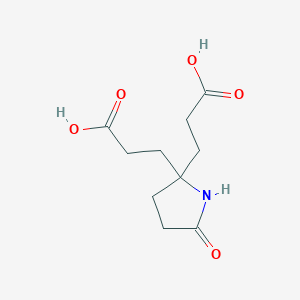
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
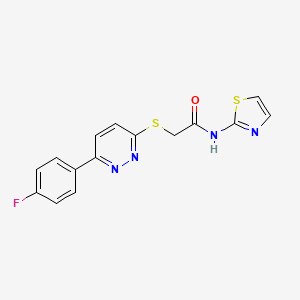
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)

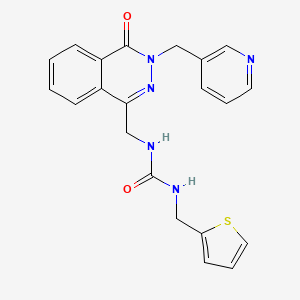
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)

